molecular formula C6H5ClN2O B010422 2-Chloroisonicotinamide CAS No. 100859-84-5

2-Chloroisonicotinamide

Cat. No.: B010422
CAS No.: 100859-84-5
M. Wt: 156.57 g/mol
InChI Key: DEMJOLRJLACBRX-UHFFFAOYSA-N
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Description

2-Chloroisonicotinamide is an organic compound with the chemical formula C6H5ClN2O It is a derivative of isonicotinamide, where a chlorine atom is substituted at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroisonicotinamide can be synthesized through several methods. One common approach involves the chlorination of isonicotinamide using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroisonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation can produce carboxylic acids or other oxidized forms.
  • Reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

2-Chloroisonicotinamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which 2-chloroisonicotinamide exerts its effects involves the activation of specific signaling pathways. In plants, it triggers systemic acquired resistance by activating pathways downstream of salicylic acid accumulation . This leads to the expression of pathogenesis-related genes and enhanced resistance to pathogens.

Comparison with Similar Compounds

    2,6-Dichloroisonicotinic Acid: Another derivative with similar SAR-inducing properties.

    Benzo(1,2,3)thiadiazole-7-carbothioic Acid S-Methyl Ester: Known for its role in plant immunity.

Uniqueness: 2-Chloroisonicotinamide is unique due to its specific substitution pattern and its ability to induce resistance without the accumulation of salicylic acid, distinguishing it from other SAR inducers .

Properties

IUPAC Name

2-chloropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMJOLRJLACBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384134
Record name 2-Chloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100859-84-5
Record name 2-Chloroisonicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100859845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroisonicotinamide
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Record name 2-Chloroisonicotinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 2-chloroisonicotinamide derivatives interact with plants to induce disease resistance?

A1: Unlike traditional fungicides that directly target pathogens, 2-chloroisonicotinamides like N-cyanomethyl-2-chloroisonicotinamide (NCI) and N-phenylsulfonyl-2-chloroisonicotinamide (NPSI) activate the plant's own defense mechanisms. [, , , , ] These compounds trigger Systemic Acquired Resistance (SAR), a potent innate immunity system in plants, leading to broad-spectrum disease resistance. [, ] While the exact interaction mechanism remains unclear, research suggests that NCI acts independently of ethylene and jasmonic acid, stimulating the pathway between salicylic acid (SA) accumulation and NPR1, a key regulator of SAR. [] Notably, NCI induces SAR without increasing SA levels, unlike many other SAR activators. [, ]

Q2: What are some of the observed effects of 2-chloroisonicotinamides on plant physiology related to disease resistance?

A2: Treatment with NCI has been shown to enhance several defense-related responses in rice plants:

  • Increased enzyme activity: NCI application leads to increased activity of enzymes like lipoxygenase, phenylalanine ammonia-lyase (PAL), and peroxidase upon P. oryzae inoculation. [, ] These enzymes play crucial roles in plant defense by producing antimicrobial compounds and strengthening cell walls.
  • Enhanced lignification: NCI-treated rice plants exhibited a higher degree of cell wall lignification compared to untreated plants. [] Lignin deposition strengthens cell walls, creating a physical barrier against pathogen invasion.
  • Augmented PAL activity: In cultured rice cells, NCI pretreatment amplified the BFHC (Blast-Fungus Hyphal Component)-induced increase in PAL activity. [] This suggests NCI primes the plant cells for a faster and stronger defense response upon pathogen detection.

Q3: Are there any known structural activity relationships for 2-chloroisonicotinamides concerning their ability to induce disease resistance?

A3: While detailed SAR studies are limited, research indicates that the substituent at the N position of the this compound core significantly impacts the activity. [] Among various derivatives tested, N-methyl-2-chloroisonicotinamide, N-cyanomethyl-2-chloroisonicotinamide (NCI), and N-propargyl-2-chloroisonicotinamide exhibited higher anti-blast activity compared to others, with NCI emerging as the most promising candidate. [] This suggests that specific structural features at this position are crucial for the compound's interaction with plant targets and subsequent activation of defense responses.

Q4: What are the potential benefits of using plant activators like 2-chloroisonicotinamides for disease control compared to traditional fungicides?

A4: Plant activators offer several potential advantages over conventional fungicides:

  • Broad-spectrum resistance: By triggering the plant's innate immune system, they can provide resistance against a wider range of pathogens compared to fungicides with single-target modes of action. [, ]
  • Lower resistance development risk: Pathogens are less likely to develop resistance against plant activators as these compounds do not directly target the pathogen itself. []

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